4-[2-(4-Chlorobenzyloxy)ethyl]piperidine
Description
Properties
Molecular Formula |
C14H20ClNO |
|---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
4-[2-[(4-chlorophenyl)methoxy]ethyl]piperidine |
InChI |
InChI=1S/C14H20ClNO/c15-14-3-1-13(2-4-14)11-17-10-7-12-5-8-16-9-6-12/h1-4,12,16H,5-11H2 |
InChI Key |
BGRKAQYMSUWFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCOCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride serves as a building block in synthesizing complex molecules and as a reagent in organic reactions. It is also studied for its potential effects on biological systems, including interactions with cellular receptors and enzymes, as well as its potential therapeutic properties, such as its use as a precursor in developing pharmaceutical compounds. Additionally, it is utilized in producing specialty chemicals and as an intermediate in synthesizing other industrially relevant compounds.
This compound's structure, featuring a piperidine ring linked to a 4-chlorobenzyl ether through an ethyl chain, makes it interesting in biological and medicinal research for its potential therapeutic properties. The piperidine ring facilitates hydrogen bonding and hydrophobic interactions, modulating the activity of molecular targets and leading to various physiological effects.
Key chemical reactions it can undergo include:
- Oxidation: Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate.
- Reduction: Capable of undergoing reduction with hydrogen gas in the presence of palladium catalysts.
- Substitution Reactions: The chlorine atom in the benzyl group can be replaced by nucleophiles such as amines or thiols.
Antimicrobial Activity
Preliminary studies suggest that this compound has antimicrobial properties, demonstrating efficacy against various bacterial strains, suggesting potential applications in treating infections. The chlorobenzyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis.
Anticancer Potential
Research has explored the anticancer properties of the compound. In vitro studies indicate that it can inhibit the growth of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. Structure-activity relationship (SAR) analysis suggests that chlorobenzyl substitution enhances its cytotoxic effects against cancer cells.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been investigated, suggesting potential applications in treating neurological disorders. Its structural similarity to known psychoactive substances may contribute to its effects on serotonin and dopamine receptors, indicating a possible role as an anxiolytic or antidepressant agent.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Piperidine Derivatives with Aromatic Ether Linkers
(a) 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine
- Structure: Features hydroxyl and 4-methylbenzyl groups on the piperidine ring, with a 4-hydroxyphenoxyethyl chain.
- Activity : Potent NR1/2B NMDA receptor antagonist (IC₅₀ = 0.025 µM). The hydroxyl groups enhance selectivity, while the methylbenzyl substituent improves in vivo anticonvulsant activity (ED₅₀ = 0.7 mg/kg) .
- Comparison : The absence of a hydroxyl group in 4-[2-(4-chlorobenzyloxy)ethyl]piperidine may reduce NMDA receptor affinity but increase metabolic stability due to decreased polarity.
(b) 1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid
- Structure: Contains a chlorophenoxyacetyl group and a carboxylic acid substituent.
- Activity: Not explicitly stated, but the carboxylic acid group likely enhances solubility and metal-binding capacity, contrasting with the lipophilic 4-chlorobenzyloxyethyl group in the target compound .
(c) 4-[2-(2-Fluorophenoxymethyl)phenyl]piperidine
- Structure: Fluorophenoxymethyl group attached to a phenyl ring, linked to piperidine.
- Activity: Acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).
Piperidine Derivatives with Chlorinated Aromatic Groups
(a) N-(4-(4-(4-Chlorobenzyloxy)-3-Chlorophenylamino)purine Derivative
- Structure: Contains a 4-chlorobenzyloxy group attached to a phenylamino-purine scaffold.
- Activity : Patent example highlights the role of the 4-chlorobenzyloxy group in enhancing bioavailability and target engagement, though specific data are unavailable .
(b) (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone Hydrochloride
Piperidine Derivatives with Carboxylic Acid or Ester Groups
(a) 4-[2-Piperidinyl-ethyloxy]-benzoic Acid
- Structure : Benzoic acid linked via an ethoxy group to piperidine.
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Reaction Mechanism and Conditions
This method involves reacting 4-(2-hydroxyethyl)piperidine with 4-chlorobenzyl chloride under basic conditions. The hydroxyl group undergoes nucleophilic displacement, facilitated by a base such as sodium hydroxide or potassium carbonate. Typical solvents include toluene, dioxane, or dimethylformamide (DMF) at 80–140°C.
Example Protocol
-
Step 1: Dissolve 4-(2-hydroxyethyl)piperidine (1.0 equiv) and 4-chlorobenzyl chloride (1.2 equiv) in DMF.
-
Step 2: Add K₂CO₃ (2.0 equiv) and reflux at 100°C for 12–24 hours.
-
Step 3: Quench with water, extract with ethyl acetate, and purify via column chromatography.
Reductive Alkylation of Piperidine Derivatives
Hydrogenation of Pyridine Precursors
A two-step process starts with 4-(2-hydroxyethyl)pyridine , which is hydrogenated to 4-(2-hydroxyethyl)piperidine using RuO₂ or Pd/C catalysts under H₂ (500–1500 psig). Subsequent alkylation with 4-chlorobenzyl chloride follows the nucleophilic substitution protocol.
Key Advantages
-
Catalyst Reusability: Ruthenium catalysts retain >90% activity after three cycles.
-
Byproduct Suppression: Piperidine solvent reduces N-methylated byproducts to <1%.
Yield: 74–92% (over two steps).
Multi-Step Synthesis from Primary Amines
Dieckmann Condensation and Alkylation
Adapted from CN1583742A, this route begins with benzylamine and methyl acrylate :
-
1,4-Addition: Benzylamine reacts with methyl acrylate to form N,N-bis(β-methyl propionate)benzylamine .
-
Dieckmann Cyclization: Intramolecular ester condensation yields 1-benzyl-4-ketopiperidine-3-carboxylate .
-
Hydrolysis/Decarboxylation: Acidic hydrolysis removes the ester, generating 1-benzyl-4-piperidone .
-
Alkylation: Introduce the 4-chlorobenzyloxyethyl group via Grignard or alkyl halide reactions.
Yield: 34–45% (over four steps).
Lewis Acid-Catalyzed O-Alkylation
Epoxide Ring-Opening Strategy
Inspired by KR20110093130A, this method uses a chiral epoxide intermediate:
-
Epoxide Formation: React (4-chlorophenyl)(pyridin-2-yl)methanol with trichloroacetonitrile to form an acetimidate.
-
O-Alkylation: Treat with tert-butyl-4-hydroxypiperidine-1-carboxylate in the presence of BF₃·Et₂O.
-
Deprotection: Remove the tert-butyl group with HCl to yield the final product.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Scalability | Byproduct Risk |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-Cl-benzyl chloride, K₂CO₃ | 100°C, DMF, 24h | 68–85% | High | Moderate |
| Reductive Alkylation | RuO₂, H₂ (1500 psig) | 110–120°C, piperidine | 74–92% | Moderate | Low |
| Multi-Step Synthesis | Benzylamine, methyl acrylate | Cyclic heating | 34–45% | Low | High |
| O-Alkylation | BF₃·Et₂O, trichloroacetonitrile | RT to 40°C | 70–82% | High | Low |
Industrial-Scale Optimization
Solvent and Catalyst Selection
Purity and Byproduct Management
-
Chromatography: Silica gel column chromatography achieves >95% purity.
-
Crystallization: Ethanol/water recrystallization reduces residual solvents.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[2-(4-Chlorobenzyloxy)ethyl]piperidine, and how is purity validated?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step protocol involving alkylation of 4-hydroxypiperidine with 4-chlorobenzyl chloride derivatives in dichloromethane under basic conditions (e.g., NaOH) yields the target compound. Post-synthesis, purity is validated using HPLC (≥99% purity) and spectral techniques (NMR, FT-IR) .
- Critical Steps : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
Q. What are the key physicochemical properties of this compound, and how are they characterized?
- Properties : Melting point, solubility (polar vs. nonpolar solvents), and stability under varying pH/temperature.
- Characterization :
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
- Solubility Profiling : Use shake-flask method in solvents like DMSO, ethanol, and water .
- Spectroscopy : H/C NMR for structural confirmation; FT-IR for functional group analysis (e.g., C-O-C ether linkage at ~1100 cm) .
Q. What safety protocols are essential for handling this compound in the lab?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (P261 precaution) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (P501) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Strategy :
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., piperidine N-atom for functionalization) .
- Molecular Docking : Screen derivatives against target receptors (e.g., GPCRs) using AutoDock Vina to predict binding affinities .
Q. How to resolve discrepancies between experimental bioactivity data and theoretical predictions?
- Root-Cause Analysis :
- Stereochemical Effects : Use chiral HPLC or X-ray crystallography (e.g., Acta Crystallographica data ) to confirm stereochemistry, as minor enantiomers may exhibit divergent activity .
- Solvent Artifacts : Test solubility-dependent activity in DMSO vs. aqueous buffers to rule out aggregation .
Q. What experimental frameworks integrate synthetic chemistry and biological testing for structure-activity relationship (SAR) studies?
- Workflow :
- Parallel Synthesis : Generate a library of analogs by modifying the benzyloxy or piperidine moieties .
- High-Throughput Screening (HTS) : Test analogs against disease-relevant targets (e.g., kinases, ion channels) using fluorescence-based assays .
- Data Integration : Use cheminformatics tools (e.g., Schrödinger Suite) to map SAR trends and prioritize lead compounds .
Q. How to optimize reaction scalability while maintaining stereochemical integrity?
- Process Chemistry :
- Catalytic Systems : Transition from stoichiometric bases (e.g., NaOH) to catalytic agents (e.g., DMAP) to reduce waste .
- Flow Chemistry : Implement continuous-flow reactors for precise control of reaction kinetics and minimized racemization .
Methodological Considerations
- Theoretical Frameworks : Ground studies in pharmacophore modeling or transition-state theory to justify synthetic/bioassay designs .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing, including raw spectral files and crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
